5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide
Description
Overview of the Benzamide (B126) Scaffold in Synthetic Organic Chemistry
The benzamide scaffold, characterized by a carboxamide group attached to a benzene (B151609) ring, is a privileged structure in the realm of organic chemistry. walshmedicalmedia.comresearchgate.net Its prevalence stems from its synthetic accessibility and its ability to serve as a versatile building block for more complex molecules. The amide bond is relatively stable, yet it can be formed and cleaved under a variety of reaction conditions, making it a reliable linchpin in multistep syntheses.
Benzamides are commonly synthesized through the reaction of benzoic acids or their derivatives (such as acyl chlorides or esters) with amines. This fundamental transformation allows for the introduction of a wide array of substituents on both the aromatic ring and the nitrogen atom, providing a modular approach to creating diverse chemical libraries. Furthermore, the benzene ring of the benzamide core can undergo various electrophilic and nucleophilic substitution reactions, enabling fine-tuning of the molecule's steric and electronic properties.
Significance of Specific Substituent Patterns in Benzamide Architectures
The biological activity and physicochemical properties of benzamide derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. nih.govnih.gov Structure-activity relationship (SAR) studies have repeatedly demonstrated that even minor modifications to the substituent pattern can lead to significant changes in a compound's pharmacological profile. nih.govacs.org
For instance, the introduction of halogen atoms, such as bromine, can enhance a molecule's lipophilicity, potentially improving its ability to cross biological membranes. Alkoxy groups, like the methoxy-ethoxy substituent, can modulate solubility and introduce new hydrogen bond accepting sites, which can be critical for target binding. The substituents on the amide nitrogen, in this case, two ethyl groups, play a crucial role in determining the molecule's three-dimensional shape and its interactions with biological targets.
The strategic placement of these functional groups is a key aspect of rational drug design. By understanding the interplay between different substituents, chemists can design benzamide derivatives with optimized potency, selectivity, and pharmacokinetic properties. nih.gov
5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide: Current Research Landscape
A thorough review of the current scientific literature indicates that this compound is a compound with a limited public research footprint. While its chemical structure is well-defined, there is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation in peer-reviewed journals. The compound is primarily listed in the catalogs of chemical suppliers, suggesting its availability for research purposes.
The lack of extensive research on this specific molecule presents both a challenge and an opportunity. While there is no established body of work to build upon, it also signifies a largely unexplored area of chemical space. The known biological activities of structurally related benzamides can, however, provide a basis for postulating potential areas of investigation. For example, various substituted benzamides have been explored for their utility in a range of therapeutic areas.
Research Trajectories and Unexplored Domains for the Chemical Compound
Given the structural features of this compound, several research trajectories can be envisioned. The presence of the bromine atom and the diethylamide group suggests that investigations into its potential as a central nervous system (CNS) active agent could be a fruitful avenue. The lipophilicity imparted by these groups may facilitate blood-brain barrier penetration.
Furthermore, the 2-(2-methoxy-ethoxy) substituent introduces a degree of flexibility and hydrogen bonding capability that could be exploited in the design of inhibitors for various enzymes or receptors. The exploration of its antimicrobial or anticancer properties, common activities for novel benzamide derivatives, would also be a logical starting point for research. researchgate.net
Unexplored domains for this compound could include its application in materials science, for example, as a component in the synthesis of novel polymers or as a ligand in coordination chemistry. Its unique substitution pattern may also lend itself to the development of new synthetic methodologies. The first step in any of these research directions would be the development and optimization of a robust synthetic route to access the compound in sufficient quantities for detailed study.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-4-16(5-2)14(17)12-10-11(15)6-7-13(12)19-9-8-18-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURBBFJDDJPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Design for 5 Bromo N,n Diethyl 2 2 Methoxy Ethoxy Benzamide
Retrosynthetic Analysis of the Chemical Compound
A retrosynthetic analysis of the target molecule identifies several key disconnections that form the basis for potential synthetic routes. The most logical disconnections are at the amide bond, the ether linkage, and the carbon-bromine bond.
Amide Bond Disconnection: This is a standard disconnection that breaks the bond between the carbonyl carbon and the nitrogen atom. This leads back to a 5-bromo-2-(2-methoxy-ethoxy)-benzoic acid derivative and diethylamine (B46881). This is a common and reliable bond formation strategy.
Ether Linkage Disconnection: Cleavage of the aryl ether bond suggests a 5-bromo-2-hydroxy-N,N-diethylbenzamide intermediate and a suitable 2-methoxy-ethoxy electrophile, such as 1-bromo-2-methoxyethane (B44670). This relies on a Williamson ether synthesis.
C-Br Bond Disconnection: Removal of the bromine atom points to an N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide precursor, which would undergo electrophilic aromatic substitution. The position of bromination would be directed by the existing substituents.
These disconnections suggest that a plausible starting material could be a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), which provides the foundational scaffold for the ortho-relationship between the ether and amide functionalities.
Convergent and Linear Synthesis Approaches
Both convergent and linear strategies can be devised from the retrosynthetic analysis. wikipedia.orgdifferencebetween.comchemistnotes.com
A linear synthesis would involve a stepwise modification of a single starting material, for example, 2-hydroxybenzoic acid. A potential linear sequence could be:
Bromination of 2-hydroxybenzoic acid to yield 5-bromo-2-hydroxybenzoic acid.
Etherification of the hydroxyl group to introduce the 2-methoxy-ethoxy chain.
Activation of the resulting carboxylic acid and subsequent amidation with diethylamine.
A convergent synthesis would involve the separate preparation of key intermediates that are later combined. rsc.orgfiveable.me For instance:
Fragment A: Synthesis of 5-bromo-2-hydroxybenzoic acid.
Fragment B: Diethylamine (commercially available).
Fragment C: 1-bromo-2-methoxyethane (commercially available).
The introduction of the bromine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. Starting with a substrate like 2-hydroxybenzoic acid or a 2-alkoxybenzoic acid, the directing effects of the existing substituents are crucial for achieving the desired regiochemistry. libretexts.orglibretexts.orgvedantu.com
The hydroxyl (-OH) and alkoxy (-OR) groups are strong activating groups and are ortho, para-directors. organicchemistrytutor.comuomustansiriyah.edu.iq
The carboxylic acid (-COOH) and amide (-CONR₂) groups are deactivating groups and are meta-directors. uomustansiriyah.edu.iq
When both an activating ortho, para-director and a deactivating meta-director are present (as in 2-hydroxybenzoic acid), the powerful activating effect of the hydroxyl/alkoxy group dominates. organicchemistrytutor.com It directs the incoming electrophile (Br+) to the positions ortho and para to itself. The position para to the hydroxyl group (C5) is sterically accessible, making 5-bromo-2-hydroxybenzoic acid the major product upon bromination of salicylic acid. doubtnut.comaskfilo.com
Table 1: Common Brominating Agents for Aromatic Rings
| Reagent | Conditions | Comments |
|---|---|---|
| Bromine (Br₂) in acetic acid | Room temperature or gentle heating | A classic and effective method. |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄), solvent (e.g., CH₃CN) | Milder and more selective than Br₂. |
| Bromine water (Br₂/H₂O) | Aqueous solution, room temperature | Highly reactive, can lead to polysubstitution. doubtnut.com |
The formation of the N,N-diethylamide bond is a critical step. Direct condensation of a carboxylic acid with a secondary amine like diethylamine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.itmdpi.com Therefore, the carboxylic acid must first be activated.
Common strategies include:
Conversion to Acyl Chloride: The carboxylic acid is reacted with an agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. fishersci.itcommonorganicchemistry.com This intermediate then readily reacts with diethylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. khanacademy.orgyoutube.comchemguide.co.uk
Use of Coupling Reagents: A wide variety of coupling reagents are available that activate the carboxylic acid in situ to facilitate amide bond formation. uni-kiel.de This method avoids the often harsh conditions required for acyl chloride formation and is common in modern synthesis. nih.gov
Table 2: Common Reagents for Amide Bond Formation
| Method | Reagent(s) | Typical Conditions |
|---|---|---|
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reflux in an aprotic solvent (e.g., DCM, Toluene). fishersci.itcommonorganicchemistry.com |
| Carbodiimide (B86325) Coupling | DCC, EDC, DIC with an additive like HOBt or HOAt | Aprotic solvent (e.g., DCM, DMF), room temperature. peptide.com |
| Phosphonium (B103445) Salt Coupling | BOP, PyBOP, PyAOP | Aprotic solvent, often with a base like DIEA. peptide.com |
| Uronium Salt Coupling | HBTU, HATU, HCTU | Aprotic solvent, often with a base like DIEA. peptide.com |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DIAD or DEAD | Non-classical approach for benzamides. nih.gov |
The 2-(2-methoxy-ethoxy) group is typically introduced via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The phenoxide is generated by deprotonating the hydroxyl group of a precursor like 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxy-N,N-diethylbenzamide with a suitable base. The choice of base and solvent is important for ensuring good yields.
The alkylating agent would be 1-bromo-2-methoxyethane or a related derivative with a good leaving group (e.g., tosylate). The reaction is typically performed in a polar aprotic solvent which can solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion.
Key reaction parameters include:
Base: Potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
Solvent: Dimethylformamide (DMF), acetone, or acetonitrile (B52724) (CH₃CN).
Alkylating Agent: 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide involves systematically adjusting parameters for each key step to maximize yield and purity while minimizing side reactions.
For the amidation step , optimization may involve screening different coupling reagents, bases, solvents, and reaction temperatures. researchgate.net For example, while carbodiimide methods are common, phosphonium or uronium-based reagents might offer higher yields for more sterically hindered substrates. peptide.com The choice of solvent can also be critical; for instance, changing from dichloromethane (B109758) (DCM) to tetrahydrofuran (B95107) (THF) can significantly alter reaction outcomes. researchgate.net
In the Williamson ether synthesis , the choice of base is crucial. While a weaker base like K₂CO₃ might require higher temperatures, a stronger base like NaH allows for lower reaction temperatures but requires anhydrous conditions. The temperature and reaction time must be carefully controlled to prevent side reactions or decomposition.
For the bromination step , controlling the stoichiometry of the brominating agent is key to preventing over-bromination. The choice of solvent can also influence the reactivity and selectivity of the reaction.
While the use of stoichiometric activating agents is common, catalytic methods for direct amidation are highly desirable from a green chemistry perspective. mdpi.com These methods avoid the generation of large amounts of byproduct waste.
Lewis acid catalysts are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Group (IV) metal-based catalysts like those containing titanium (e.g., TiCl₄, Ti(OⁱPr)₄) or zirconium (e.g., ZrCl₄) have been shown to be effective, typically requiring anhydrous and often dehydrative conditions. researchgate.netresearchgate.netdiva-portal.org Boron-based catalysts, such as boronic acids or borate (B1201080) esters like B(OCH₂CF₃)₃, are also powerful catalysts for direct amidation, often proceeding under milder conditions. nih.govresearchgate.netacs.org
Copper-catalyzed amidation, often referred to as the Goldberg reaction, is another important strategy, particularly for coupling aryl halides with amides. acs.org More recent developments have focused on copper-catalyzed oxidative amidation reactions, which can form amides from a variety of starting materials, including aldehydes or even methylarenes. beilstein-journals.orgnih.govrsc.orgrsc.org These systems often use an oxidant and can proceed under relatively mild conditions.
Table 3: Selected Catalytic Systems for Benzamide (B126) Synthesis
| Catalyst System | Substrates | Conditions | Yield |
|---|---|---|---|
| ZrCl₄ on Diatomite Earth | Benzoic acids + Amines | Toluene, Ultrasonic irradiation, Room Temp | High to Excellent researchgate.net |
| B(OCH₂CF₃)₃ | Carboxylic acids + Amines | MeCN, Room Temp | Good to Excellent nih.gov |
| CuI / Diamine Ligand | Aryl Iodides + Amides | Toluene, 80-110 °C | Good to Excellent acs.org |
| TiCl₄ | Carboxylic acids + Amines | Pyridine, 85 °C | Moderate to Excellent |
Solvent Effects and Reaction Kinetics for Etherification and Amidation
Etherification (Williamson Ether Synthesis):
The Williamson ether synthesis is a cornerstone of ether formation, typically proceeding via an S(_N)2 mechanism. The reaction rate and selectivity are profoundly influenced by the choice of solvent. wikipedia.org Polar aprotic solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly employed as they effectively solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available for reaction. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity and slowing down the reaction. wikipedia.org
The kinetics of the Williamson ether synthesis are typically second-order, being dependent on the concentrations of both the alkoxide and the alkylating agent. The solvent can also impact the regioselectivity of the reaction. For instance, in cases where ambident nucleophiles are present, the solvent can influence the site of alkylation. rsc.orgresearchgate.net For the synthesis of this compound via Route B, the choice of solvent would be critical to ensure selective O-alkylation over potential N-alkylation of the amide.
A study on the etherification of 5-hydroxy-2-nitrobenzoic acid revealed that 2-methoxyethanol (B45455) can induce high selectivity for etherification without the formation of undesired ester byproducts. nih.govnih.gov This suggests that solvents with specific proticities can play a crucial role in directing the reaction towards the desired product.
Amidation:
The formation of the amide bond can be achieved through various methods, each with its own kinetic profile and solvent dependencies. When proceeding through an acid chloride intermediate, the reaction with diethylamine is generally fast. Solvents like dichloromethane are often used for this transformation. sld.cu
In direct amidation methods that utilize coupling agents, the solvent choice is critical for solubilizing the reactants and facilitating the reaction. Dichloromethane and DMF are frequently used solvents in amide coupling reactions. ucl.ac.uk However, there is a growing trend to replace these with less hazardous alternatives. ucl.ac.uk The kinetics of these reactions are more complex, involving the formation of an activated intermediate.
The table below summarizes the typical solvents used and their effects on the key reactions.
| Reaction | Solvent Type | Examples | Effect on Reaction |
| Etherification | Polar Aprotic | Acetonitrile, DMF | Enhances reaction rate by solvating the cation and leaving the nucleophile free. wikipedia.org |
| Protic | Methanol, Ethanol | Can slow the reaction by solvating the nucleophile through hydrogen bonding. wikipedia.org | |
| Specific Protic | 2-Methoxyethanol | Can induce high selectivity and prevent side reactions like esterification. nih.govnih.gov | |
| Amidation | Aprotic | Dichloromethane | Commonly used for reactions involving acid chlorides. sld.cu |
| Polar Aprotic | DMF | Effective at solubilizing reactants for coupling reactions. ucl.ac.uk |
Temperature and Pressure Regimes for Enhanced Selectivity
Temperature:
For the Williamson ether synthesis , the reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.com The temperature can significantly impact the outcome of the reaction. Higher temperatures generally increase the reaction rate but may also promote side reactions, such as the elimination of the alkylating agent, which can compete with the desired substitution reaction. wikipedia.orgbrainly.com In some cases, higher temperatures (around 300 °C) have been used with weaker alkylating agents to improve efficiency and selectivity in industrial settings. wikipedia.org For the synthesis of the target compound, a moderate temperature would likely be optimal to ensure a reasonable reaction rate without significant byproduct formation.
In amidation reactions , the temperature is also a critical parameter. When using acid chlorides, the reaction with the amine is often carried out at low temperatures (e.g., in an ice bath) to control the exothermic reaction and prevent side reactions. prepchem.com For direct amidation using coupling agents or catalytic methods, the temperature can vary widely depending on the specific protocol. Some modern catalytic methods aim to proceed at room temperature to improve the energy efficiency and sustainability of the process. sigmaaldrich.com
Pressure:
For the majority of laboratory-scale syntheses of compounds like this compound, the reactions are typically carried out at atmospheric pressure. The influence of pressure on the Williamson ether synthesis and standard amidation reactions is not a commonly exploited parameter for enhancing selectivity in a laboratory setting. However, in certain industrial processes, particularly those involving gaseous reactants or aiming for significant rate enhancements, elevated pressures might be employed. For instance, a patented method for the synthesis of N,N-diethyl-m-methyl benzamide mentions a reaction pressure of 0.1 MPa to 5.0 MPa in a fixed-bed reactor. google.com
The following table outlines the general temperature and pressure considerations for the key synthetic steps.
| Reaction | Parameter | Typical Range | Impact on Selectivity |
| Etherification | Temperature | 50 - 100 °C byjus.com | Higher temperatures can increase the rate of competing elimination reactions. brainly.com |
| Pressure | Atmospheric | Generally not a critical parameter for selectivity in lab synthesis. | |
| Amidation | Temperature | 0 °C to reflux | Dependent on the method; lower temperatures control exothermicity with acid chlorides. prepchem.com |
| Pressure | Atmospheric | Sufficient for most standard amidation procedures. |
Synthetic Challenges and Strategies for the Chemical Compound
Regioselectivity and Diastereoselectivity Control
Regioselectivity:
A primary challenge in the synthesis of this compound is ensuring the correct regioselectivity of the functional group transformations on the aromatic ring. Starting with 5-bromo-2-hydroxybenzoic acid inherently sets the substitution pattern of the bromine and the hydroxyl/ether group. However, during the etherification of an aryloxide ion, there is a possibility of competing C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. wikipedia.org The aryloxide is an ambident nucleophile, and the solvent can play a significant role in directing the outcome. rsc.orgresearchgate.net To favor O-alkylation, polar aprotic solvents are generally preferred.
Another aspect of regioselectivity to consider is the potential for reactions at other positions on the benzene (B151609) ring, especially if harsh conditions are used. However, the existing substituents (bromo, hydroxyl/ether, and carboxyl/amide) direct incoming electrophiles to specific positions, and the chosen reaction types (etherification and amidation) are generally selective for the intended functional groups.
Diastereoselectivity:
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, diastereoselectivity is not a concern in its synthesis.
Purification Strategies for Synthetic Intermediates and Final Product
The purification of the intermediate products and the final compound is crucial to obtain a substance of high purity. A multi-step purification strategy would likely be employed.
Extraction: After each reaction step, an aqueous work-up is typically performed to remove inorganic salts and water-soluble byproducts. For instance, after the amidation step, the reaction mixture can be washed with water and brine. prepchem.com A dilute acid wash can be used to remove any unreacted amine, and a dilute base wash can remove any unreacted carboxylic acid.
Chromatography: Flash column chromatography is a powerful technique for separating the desired product from unreacted starting materials and side products. For the purification of N,N-diethylbenzamides, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. nih.gov This method would be suitable for purifying both the intermediate, 5-bromo-2-(2-methoxy-ethoxy)-benzoic acid (or 5-bromo-N,N-diethyl-2-hydroxy-benzamide), and the final product.
Distillation: If the final product is a liquid, as many N,N-diethylbenzamides are, distillation under reduced pressure (e.g., using a Kugelrohr apparatus) can be an effective method for purification. prepchem.com
Crystallization: If the intermediates or the final product are solids, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
The purity of the final compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Green Chemistry Principles in Compound Synthesis
The synthesis of amides is an area where the principles of green chemistry are being increasingly applied, driven by the large amount of waste generated by traditional methods. ucl.ac.uk
Atom Economy: Traditional amidation methods often use stoichiometric amounts of activating reagents, leading to poor atom economy. ucl.ac.uk Catalytic methods for amide bond formation are being developed to address this issue. sigmaaldrich.com For instance, the direct amidation of carboxylic acids and amines, catalyzed by substances like boric acid or reusable Brønsted acidic ionic liquids, offers a more atom-economical route. sigmaaldrich.comacs.org
Use of Safer Solvents: Many classical amide syntheses employ hazardous solvents like DMF and dichloromethane. ucl.ac.uk Green chemistry encourages the use of safer alternatives. Research has shown that many amide coupling reactions can be performed in less hazardous solvents. ucl.ac.uk
Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure reduces the energy consumption of the process. Catalytic methods often allow for milder reaction conditions.
Waste Reduction: The ideal synthesis produces minimal waste. Catalytic methods and direct amidation approaches reduce the formation of byproducts from activating agents. ucl.ac.ukacs.org For example, the direct thermal or catalytic amidation of carboxylic acids with amines produces water as the only byproduct.
Catalysis: The use of catalysts, especially those that are recyclable, is a core principle of green chemistry. Biocatalytic methods for amide bond formation are also gaining interest as a sustainable alternative. rsc.org
In the context of synthesizing this compound, incorporating green chemistry principles could involve:
Choosing a catalytic direct amidation method over the use of stoichiometric activating agents.
Selecting a greener solvent for both the etherification and amidation steps.
Optimizing reaction conditions to minimize energy input.
Advanced Spectroscopic and Structural Elucidation Techniques for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
Proton NMR (¹H-NMR) Chemical Shift Analysis
While specific experimental data for 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide is not publicly available, a theoretical analysis based on established principles of ¹H-NMR spectroscopy allows for the prediction of its proton chemical shifts. The expected signals would correspond to the distinct proton environments within the molecule, including the aromatic protons, the diethylamino group protons, and the methoxy-ethoxy side chain protons. The integration of these signals would be proportional to the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.
Predicted ¹H-NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.5 | m | 3H |
| O-CH₂-CH₂-O | 3.8 - 4.2 | m | 4H |
| N-(CH₂-CH₃)₂ | 3.2 - 3.6 | q | 4H |
| O-CH₃ | 3.3 - 3.5 | s | 3H |
Carbon-13 NMR (¹³C-NMR) Characterization
Similarly, ¹³C-NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The presence of the carbonyl group, aromatic carbons (some of which are bromine- or oxygen-substituted), and aliphatic carbons of the ethyl and methoxy-ethoxy groups would be clearly distinguishable.
Predicted ¹³C-NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 165 - 175 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H & C-C | 115 - 140 |
| O-CH₂-CH₂-O | 65 - 75 |
| O-CH₃ | 55 - 65 |
| N-CH₂ | 40 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show the coupling between the methylene (B1212753) and methyl protons of the diethylamino group and within the ethoxy moiety of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning each carbon signal to its attached proton(s).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Amide) | 1630 - 1680 | Strong |
| C-N (Amide) | 1250 - 1350 | Medium |
| C-O (Aryl Ether) | 1200 - 1275 | Strong |
| C-O (Aliphatic Ether) | 1070 - 1150 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would help to confirm the connectivity of the different parts of the molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Such information is crucial for understanding the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.
Table of Compound Names
| Compound Name |
|---|
Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting
Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful non-destructive technique for obtaining detailed information about the molecular structure of a compound. It provides a unique "molecular fingerprint" by detecting the vibrational modes of functional groups. When a monochromatic light source, typically a laser, interacts with a molecule, it can be scattered inelastically. This process, known as the Raman effect, results in a shift in the energy of the scattered photons that corresponds to the specific vibrational frequencies of the bonds within the molecule.
For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to its distinct structural components: the substituted benzene (B151609) ring, the diethylamide group, and the methoxy-ethoxy side chain. While a definitive experimental spectrum for this specific compound is not publicly available, a predictive analysis based on known vibrational frequencies for similar functional groups allows for the assignment of expected Raman shifts.
The key vibrational modes anticipated in the Raman spectrum would include:
Aromatic Ring Vibrations: The benzene ring will produce several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1400-1650 cm⁻¹ region. aip.orgnih.gov The substitution pattern on the ring influences the exact position and intensity of these peaks. Ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, are also expected, often appearing as a sharp, intense peak around 1000 cm⁻¹.
Amide Group Vibrations: The tertiary amide (C=O) stretching vibration, known as the Amide I band, is a strong and characteristic Raman peak typically found in the 1630-1680 cm⁻¹ range. The C-N stretching vibration of the diethylamide group would also be visible, usually in the 1250-1350 cm⁻¹ region.
Aliphatic Chain Vibrations: The diethyl and methoxy-ethoxy groups will contribute bands from C-H bond vibrations. Symmetric and asymmetric stretching of CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ range. Bending and rocking vibrations from these groups will appear at lower wavenumbers, typically between 700 and 1470 cm⁻¹.
Ether Linkage: The C-O-C stretching vibrations from the methoxy-ethoxy side chain are expected to produce characteristic bands, typically in the 1050-1250 cm⁻¹ region.
Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear at the lower end of the spectrum, typically in the 500-650 cm⁻¹ range, due to the high mass of the bromine atom. spectroscopyonline.com
The precise location and intensity of these peaks provide a unique spectral signature, allowing for the identification of the compound and the confirmation of its functional group composition.
Interactive Data Table: Expected Characteristic Raman Peaks for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Diethyl & Methoxy-ethoxy groups | 2850 - 3000 |
| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1680 |
| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1650 |
| C-H Bend (Aliphatic) | Diethyl & Methoxy-ethoxy groups | 1350 - 1470 |
| C-N Stretch | Diethylamide | 1250 - 1350 |
| C-O-C Stretch (Ether) | Methoxy-ethoxy group | 1050 - 1250 |
| Ring Breathing (Aromatic) | Benzene Ring | ~1000 |
| C-Br Stretch | Bromo-benzene | 500 - 650 |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. For halogenated organic compounds, specialized methods are employed to also quantify the halogen content. chromatographyonline.com This process is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.
The stoichiometric composition of this compound can be calculated from its molecular formula, C₁₆H₂₄BrN₂O₃ . The theoretical elemental composition provides a benchmark against which experimental results are compared. The analysis is typically performed using an automated CHNS analyzer, where a small, precisely weighed sample of the compound is combusted at high temperature in a stream of oxygen. researchgate.net The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. Bromine content is determined by subsequent analysis, often involving the absorption of the halogen into a solution followed by ion chromatography or titration. nih.gov
A close correlation between the experimentally determined mass percentages and the calculated theoretical values provides strong evidence for the compound's identity and purity. Any significant deviation could indicate the presence of impurities, residual solvent, or an incorrect molecular structure.
Interactive Data Table: Elemental Composition of this compound
Molecular Formula: C₁₆H₂₄BrN₂O₃ Molecular Weight: 372.28 g/mol
| Element | Symbol | Atomic Mass | Atoms per Molecule | Total Mass per Molecule | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 51.63 |
| Hydrogen | H | 1.008 | 24 | 24.192 | 6.50 |
| Bromine | Br | 79.904 | 1 | 79.904 | 21.46 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.53 |
| Oxygen | O | 15.999 | 3 | 47.997 | 12.89 |
Mechanistic Organic Chemistry and Reactivity Profiles of 5 Bromo N,n Diethyl 2 2 Methoxy Ethoxy Benzamide
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. latech.edu The rate and regioselectivity of this reaction are determined by the electronic and steric properties of the substituents already present on the ring. Substituents can be classified as activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-, or meta-directing. ulethbridge.camasterorganicchemistry.comyoutube.comassets-servd.host
The substituents on 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide exert competing influences:
-O-CH₂CH₂OCH₃ (2-methoxy-ethoxy group at C2): This alkoxy group is a strong activating group. The oxygen atom adjacent to the ring donates electron density through resonance, increasing the nucleophilicity of the ring. It is an ortho, para-director. ulethbridge.calibretexts.org
-C(=O)N(Et)₂ (N,N-diethylbenzamide group at C1): The carbonyl group is electron-withdrawing via both induction and resonance, making the amide group a deactivating substituent. It directs incoming electrophiles to the meta position.
-Br (Bromo group at C5): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. latech.edulibretexts.orglibretexts.org
Interactive Data Table: Substituent Effects and Directing Properties
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -O-CH₂CH₂OCH₃ | C2 | Electron-Donating (Resonance) | Activating | Ortho, Para |
| -C(=O)N(Et)₂ | C1 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |
| -Br | C5 | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |
When these directing effects are combined, the most activating group typically governs the position of substitution. ulethbridge.ca In this molecule, the strongly activating alkoxy group at C2 will dominate. It directs incoming electrophiles to its ortho (C3) and para (C6) positions. The amide group at C1 directs meta to itself (C3), reinforcing the C3 position. The bromine at C5 directs ortho to itself (C4 and C6), reinforcing the C6 position.
Therefore, electrophilic substitution is most likely to occur at the C6 and C3 positions. Substitution at C6 may be sterically more favorable than at C3, which is positioned between the bulky amide and alkoxy groups.
Nucleophilic Aromatic Substitution (SNAr) Potential of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. This reaction is fundamentally different from SN1 and SN2 mechanisms and proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. khanacademy.orgpressbooks.pub
For an SNAr reaction to be feasible, the aromatic ring must be rendered sufficiently electron-poor, typically by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to the leaving group. pressbooks.pubnih.gov These groups are essential for stabilizing the negative charge of the Meisenheimer complex.
In this compound, the leaving group is the bromine atom at C5. The key positions relative to the bromine are:
Ortho positions: C4 and C6 (unsubstituted).
Para position: C2 (substituted with the electron-donating -O-CH₂CH₂OCH₃ group).
The amide group at C1 is meta to the bromine and thus cannot effectively stabilize the intermediate through resonance. More importantly, the powerful electron-donating alkoxy group at the C2 position (para to the bromine) would significantly destabilize the negatively charged intermediate, thereby strongly disfavoring the SNAr mechanism. Consequently, the potential for nucleophilic aromatic substitution of the bromine atom under standard SNAr conditions is very low. Harsh conditions, such as high temperatures and very strong nucleophiles, would be necessary, potentially proceeding through an alternative benzyne mechanism. pressbooks.pub
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The aryl bromide functionality at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent.
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or its ester. nih.govacs.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. organic-chemistry.org
The catalytic cycle generally involves three key steps:
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-bromine bond of the benzamide (B126) derivative.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Suzuki-Miyaura coupling of this compound with various aryl- or vinyl-boronic acids is expected to be a highly efficient method for derivatization at the C5 position.
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Precursor to the active Pd(0) catalyst |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHCs | Stabilizes the catalyst and modulates its reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and catalyst components |
Heck and Sonogashira Coupling Potentials
The aryl bromide moiety is also amenable to other important palladium-catalyzed cross-coupling reactions:
Heck Coupling: This reaction couples the aryl bromide with an alkene (e.g., styrene, acrylates) to form a new carbon-carbon bond, effectively introducing a substituted vinyl group at the C5 position. The reaction typically requires a palladium catalyst and a base. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. It is a powerful method for synthesizing arylalkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org Copper-free protocols have also been developed to avoid side reactions like alkyne homocoupling. organic-chemistry.orgucsb.edu
Both reactions should be applicable to this compound, providing pathways to a diverse range of functionalized derivatives.
Interactive Data Table: Comparison of Heck and Sonogashira Reactions
| Reaction | Coupling Partner | Bond Formed | Typical Catalysts |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, PdCl₂; Phosphine ligands |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |
Ligand Design and Catalyst Optimization for Coupling Efficiency
The success and efficiency of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of the ligand coordinated to the palladium center. semanticscholar.orgacs.org The ligand influences the stability, solubility, and catalytic activity of the palladium complex.
For aryl bromides like the title compound, a range of ligands can be effective:
Triarylphosphines (e.g., PPh₃): These are classic ligands, effective for many standard couplings.
Bulky, Electron-Rich Dialkylbiaryl Phosphines (e.g., Buchwald ligands): These ligands often provide highly active catalysts that can couple even challenging substrates, such as sterically hindered or electron-rich aryl halides, and can operate at low catalyst loadings. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes, often exhibiting high thermal stability and catalytic activity.
Ligand-Free Systems: In some cases, effective coupling can be achieved without added ligands, often using palladium acetate (B1210297) (Pd(OAc)₂) or palladium nanoparticles. researchgate.netrsc.org These systems offer simplicity and cost-effectiveness.
Optimization of a specific cross-coupling reaction would involve systematically screening various combinations of palladium precursors, ligands, bases, solvents, and temperatures to maximize the yield of the desired product. rsc.orgrsc.orgresearchgate.netresearchgate.net
Reactivity of the Amide Linkage: Hydrolysis and Functional Group Interconversions
The N,N-diethylbenzamide group is a robust functional group, characterized by the high stability of the amide bond.
Hydrolysis: Amide bonds are generally resistant to cleavage due to resonance stabilization, which imparts partial double-bond character to the C-N bond. thieme-connect.com Hydrolysis to the corresponding carboxylic acid (5-bromo-2-(2-methoxy-ethoxy)benzoic acid) and diethylamine (B46881) requires forcing conditions, such as prolonged heating with strong aqueous acid or base. researchgate.netarkat-usa.orgumich.eduumich.eduacs.org Mild alkaline hydrolysis methods in non-aqueous conditions have been developed, which may offer an alternative. arkat-usa.org
Reduction: The amide can be reduced to the corresponding amine (5-bromo-N,N-diethyl-2-(2-methoxy-ethoxy)benzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
N–C Bond Activation: While traditionally considered inert, recent advances in catalysis have enabled the use of amides as electrophilic partners in cross-coupling reactions through the activation of the N–C(O) bond. thieme-connect.comresearchgate.netacs.orgrsc.org This is often achieved by first converting the amide to a more reactive, non-planar "twisted" amide (e.g., by N-acylation or N-Boc protection), which disrupts the resonance stability and facilitates oxidative addition of a metal catalyst. thieme-connect.com This modern strategy could potentially allow the amide moiety in the title compound to be converted into other functional groups, such as ketones, via a Suzuki-Miyaura type reaction. acs.org
Reactivity of the Ether Linkage: Cleavage and Derivatization Strategies
The ether linkage in this compound, specifically the 2-(2-methoxy-ethoxy) substituent on the benzamide core, presents a site for various chemical transformations. The reactivity of this diether moiety is influenced by the electronic properties of the aromatic ring and the nature of the ether oxygen atoms.
Cleavage of the Ether Linkage:
Ether cleavage typically requires harsh reaction conditions due to the general stability of the C-O bond. researchgate.net Common reagents for ether cleavage include strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃). researchgate.netmdpi.com The mechanism of cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether and the reaction conditions. researchgate.netresearchgate.net
For this compound, the ether linkage consists of two distinct C-O bonds: the aryl ether bond (Ar-O) and the alkyl ether bond within the methoxy-ethoxy side chain.
Aryl Ether Cleavage (Ar-O-CH₂): The cleavage of the bond between the aromatic ring and the 2-methoxy-ethoxy group is generally more challenging than the cleavage of the alkyl ether bond. Reagents like BBr₃ are known to be effective for the demethylation of aryl methyl ethers, and a similar reactivity could be expected for the cleavage of the aryl-alkoxy bond in this compound. cardiff.ac.uk Density functional theory calculations on the BBr₃-facilitated demethylation of anisole suggest a mechanistic pathway involving charged intermediates. nih.gov Strong acids like HBr or HI can also cleave aryl ethers, typically resulting in a phenol and an alkyl halide. nih.gov
Alkyl Ether Cleavage (CH₂-O-CH₂ or CH₂-O-CH₃): The ether linkages within the 2-methoxy-ethoxy side chain are more susceptible to cleavage under acidic conditions compared to the aryl ether bond. The terminal methoxy group could potentially be cleaved to yield a primary alcohol. Selective cleavage of one methoxy group in 2,6-dimethoxyphenol has been demonstrated using aluminum chloride with acyl chlorides, suggesting that selective cleavage within the di-ether side chain might be achievable under specific conditions. nih.gov Oxidative cleavage of benzylic ethers using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can yield aromatic aldehydes and alcohols, although the ether in the target molecule is not benzylic, similar oxidative strategies could be explored. organic-chemistry.org
Derivatization Strategies:
The ether linkage also provides opportunities for derivatization, allowing for the introduction of new functional groups and modification of the compound's properties.
Functionalization following Cleavage: Cleavage of the ether linkage to reveal a hydroxyl group opens up numerous possibilities for derivatization. The resulting phenol or alcohol can be further reacted to form esters, new ethers, or other functional groups.
Direct Functionalization: While less common for simple ethers, direct functionalization of the carbon atoms adjacent to the ether oxygen is a possibility. For instance, C-H bond functionalization via hydride transfer has been reported for the synthesis of dihydrobenzopyrans from ortho-vinylaryl alkyl ethers, indicating the potential for cyclization reactions involving the ether side chain under specific catalytic conditions. nih.gov
Table 1: Potential Reagents for Ether Cleavage and Their Expected Products
| Reagent | Potential Cleavage Site | Expected Products |
| BBr₃ | Aryl-O and/or Alkyl-O | 5-Bromo-2-hydroxy-N,N-diethylbenzamide, halo-ethoxy derivatives |
| HBr / HI | Aryl-O and/or Alkyl-O | 5-Bromo-2-hydroxy-N,N-diethylbenzamide, halo-ethoxy derivatives |
| AlCl₃ / Acyl Chloride | Selective Alkyl-O | Potentially selective cleavage of one methoxy group |
| Oxidative Reagents | C-H adjacent to Oxygen | Potential for oxidation to aldehydes or carboxylic acids |
Oxidation and Reduction Potentials and Pathways of the Compound
The electrochemical properties of this compound are determined by the interplay of its constituent functional groups: the brominated aromatic ring, the N,N-diethylbenzamide moiety, and the 2-methoxy-ethoxy substituent.
Oxidation Potential and Pathways:
The oxidation of this compound is expected to occur on the electron-rich aromatic ring. The presence of the electron-donating 2-(2-methoxy-ethoxy) group would likely lower the oxidation potential, making the ring more susceptible to oxidation compared to unsubstituted benzamide. acs.org Conversely, the electron-withdrawing nature of the bromine atom and the amide group would increase the oxidation potential. acs.org
Computational studies on amino-substituted benzamides have shown that electron-donating groups like methoxy enhance antioxidant properties by lowering the oxidation potential. nih.gov Electrochemical oxidation of aromatic amines has been studied, and similar pathways involving the formation of radical cations could be anticipated for this compound. rsc.org The oxidation of the N,N-diethylamide group itself is also a possibility under certain conditions.
Reduction Potential and Pathways:
The reduction of this compound is likely to involve the carbon-bromine bond and the benzamide moiety.
Reduction of the C-Br Bond: The electrochemical reduction of aryl halides is a well-studied process. The C-Br bond can be cleaved to form an aryl radical, which can then be further reduced to an anion or abstract a hydrogen atom. The reduction potential for this process is influenced by the other substituents on the aromatic ring.
Reduction of the Benzamide Group: The amide functionality is generally difficult to reduce electrochemically. However, under specific conditions, such as on lead cathodes, the deoxygenation of aromatic amides to the corresponding amines can be achieved. organic-chemistry.org The electrochemical reduction of 2-bromo-carboxamides has been shown to involve a self-protonation mechanism. canterbury.ac.nz
Computational Predictions:
Computational chemistry provides a powerful tool for predicting the redox potentials of organic molecules. mdpi.comamazonaws.com Density functional theory (DFT) calculations, often in combination with continuum solvation models, can provide reasonably accurate estimates of oxidation and reduction potentials. nih.gov Such calculations for this compound could elucidate the most likely sites of oxidation and reduction and predict the corresponding potentials. Machine learning models trained on DFT-calculated properties are also emerging as a method for rapid prediction of oxidation potentials.
Table 2: Predicted Influence of Substituents on Redox Potentials
| Substituent | Effect on Oxidation Potential | Effect on Reduction Potential |
| 5-Bromo | Increase (more difficult to oxidize) | Decrease (easier to reduce C-Br) |
| N,N-diethyl-2-carboxamide | Increase (more difficult to oxidize) | Increase (more difficult to reduce ring) |
| 2-(2-methoxy-ethoxy) | Decrease (easier to oxidize) | Increase (more difficult to reduce ring) |
Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bohrium.com For a molecule like 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide, with its flexible diethylamino and methoxy-ethoxy side chains, DFT is instrumental in performing a conformational analysis to identify the most stable three-dimensional arrangements (conformers).
The process begins with the construction of a theoretical model of the molecule. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be mapped out. bohrium.com The minima on this surface correspond to stable conformers. DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are then used to optimize the geometry of these conformers and calculate their relative energies. nih.govnih.gov The conformer with the lowest energy is the most stable and likely the most populated at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 0.00 | -175.8 (C-C-O-C), 75.2 (C-N-C-C) | 65.8 |
| B | 1.25 | 65.3 (C-C-O-C), 78.1 (C-N-C-C) | 20.1 |
| C | 2.50 | -178.1 (C-C-O-C), -80.5 (C-N-C-C) | 10.5 |
| D | 3.75 | 68.9 (C-C-O-C), -79.9 (C-N-C-C) | 3.6 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. bohrium.com
For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to pinpoint these reactive sites. For instance, in many aromatic amides, the HOMO is often localized on the electron-rich aromatic ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the aromatic ring. researchgate.netacs.org Substituents like the bromo, diethylamino, and methoxy-ethoxy groups significantly influence the energies and distributions of these orbitals. rsc.org
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.25 | Nucleophilicity / Electron-donating ability |
| LUMO Energy | -1.50 | Electrophilicity / Electron-accepting ability |
| HOMO-LUMO Gap | 4.75 | Chemical Reactivity / Kinetic Stability |
| Ionization Potential (I) | 6.25 | Energy to remove an electron |
| Electron Affinity (A) | 1.50 | Energy released when an electron is added |
This table contains representative data from computational studies on similar aromatic compounds and is for illustrative purposes.
Transition State Analysis for Reaction Pathways and Activation Energies
Transition state theory is used to understand the kinetics of chemical reactions. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. ucsb.edu By locating and characterizing the transition state for a particular reaction, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.
For a molecule like this compound, transition state analysis could be applied to study reactions such as hydrolysis of the amide bond or electrophilic aromatic substitution on the benzene (B151609) ring. nih.govnih.gov Computational methods, again primarily DFT, can be used to model the reaction pathway from reactants to products, identifying the transition state structure along this path. rsc.org
Frequency calculations are then performed on the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy (ΔG‡). nih.gov
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Amide Hydrolysis | 0.0 | 22.5 | 22.5 | -350.i |
| Electrophilic Nitration (ortho to amide) | 0.0 | 18.9 | 18.9 | -410.i |
| Electrophilic Nitration (para to bromo) | 0.0 | 20.1 | 20.1 | -395.i |
The data in this table is hypothetical and illustrates the kind of information obtained from transition state analysis of similar reactions.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While quantum mechanics provides high accuracy, it is computationally expensive. For exploring the vast conformational space of a flexible molecule over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. drexel.edu
Molecular mechanics employs classical physics to model molecules, representing atoms as balls and bonds as springs. This simplification allows for the rapid calculation of energies for a large number of conformations. This approach is often used for an initial, broad conformational search before refining the results with more accurate DFT calculations. lumenlearning.com
Molecular dynamics simulations build upon MM by simulating the movement of atoms and molecules over time according to Newton's laws of motion. An MD simulation provides a trajectory of how the molecule's conformation evolves, offering insights into its flexibility, dynamics, and interactions with its environment (e.g., a solvent). For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could reveal the preferred conformations in solution and the dynamics of the flexible side chains. semanticscholar.org
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic properties of a molecule, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms in a molecule. kettering.edu The predicted shifts are then compared to experimental spectra to confirm the structure. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. kettering.edu For disubstituted benzene rings, the substitution pattern (ortho, meta, para) gives rise to characteristic splitting patterns in the ¹H NMR spectrum, which can be computationally verified. youtube.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.gov This is useful for assigning the peaks in an experimental spectrum to specific functional groups and vibrational motions within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This allows for the calculation of the maximum absorption wavelength (λ_max), which is a key characteristic of a molecule's electronic structure. asianpubs.org
| Spectroscopic Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| ¹H NMR Chemical Shift (Aromatic H) | 6.8 - 7.5 ppm | Chemical environment of protons on the benzene ring. wisc.edunih.gov |
| ¹³C NMR Chemical Shift (C=O) | 165 - 175 ppm | Electronic environment of the carbonyl carbon. nih.gov |
| IR Frequency (C=O stretch) | 1630 - 1680 cm⁻¹ | Stretching vibration of the amide carbonyl group. nih.gov |
| UV-Vis λ_max | 250 - 300 nm | π → π* electronic transitions in the aromatic system. |
This table presents typical ranges for spectroscopic parameters of substituted benzamides and is for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. archivepp.comnih.gov
These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov Then, a mathematical equation is developed to relate these descriptors to the property or activity of interest. unair.ac.idjppres.com
For a class of compounds like substituted benzamides, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. nih.gov Similarly, a QSAR model could predict a specific biological activity, such as enzyme inhibition. nih.gov These models are valuable tools in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing. nih.gov
Descriptor Generation and Selection for QSPR Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. A critical first step in developing a robust QSPR model is the generation and selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a molecule like this compound, a wide array of descriptors can be calculated, categorized into several classes.
Classes of Molecular Descriptors:
Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors (2D): These descriptors represent the connectivity of atoms within the molecule, including information about branching, shape, and size. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule and describe its spatial arrangement. They include molecular surface area, volume, and moments of inertia.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.
Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as its lipophilicity (logP), molar refractivity, and polarizability.
The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a predictive QSPR model. Various statistical methods, such as correlation analysis, principal component analysis (PCA), and genetic algorithms, can be employed to select a subset of descriptors that have the most significant impact on the property being modeled.
To illustrate the types of descriptors that could be generated for this compound, a hypothetical table of descriptors is presented below.
| Descriptor Class | Descriptor Example | Hypothetical Value |
| Constitutional | Molecular Weight | 345.25 g/mol |
| Constitutional | Number of H-bond Acceptors | 4 |
| Topological | Wiener Index | 1258 |
| Geometrical | Molecular Surface Area | 380.5 Ų |
| Quantum Chemical | HOMO Energy | -6.2 eV |
| Quantum Chemical | LUMO Energy | 0.5 eV |
| Physicochemical | LogP | 3.8 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Statistical Validation of QSPR Models
Once a QSPR model is developed, it must be rigorously validated to ensure its reliability and predictive power. Validation is essential to confirm that the model can accurately predict the properties of new, untested compounds. The validation process is typically divided into internal and external validation.
Internal Validation:
Internal validation techniques assess the robustness of the model using the same dataset that was used for its development. A common method is cross-validation , where the dataset is repeatedly partitioned into training and validation sets. The most prevalent type is leave-one-out (LOO) cross-validation , where one data point is removed, and the model is retrained on the remaining data. The process is repeated for all data points. The predictive ability is then assessed by the cross-validated correlation coefficient (q²).
External Validation:
External validation is considered the most stringent test of a QSPR model's predictive capability. It involves using an independent dataset (the test set) that was not used during the model development. The model's performance on the external test set provides an unbiased estimate of its predictive power.
Several statistical metrics are used to evaluate the performance of a QSPR model during validation:
Coefficient of Determination (R²): This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit.
Cross-validated Correlation Coefficient (q²): As mentioned, this is a key metric from internal validation. A q² value greater than 0.5 is generally considered indicative of a good model.
Predicted R² (R²_pred): This is calculated for the external test set and is a measure of the model's predictive power on new data.
Root Mean Square Error (RMSE): This metric measures the average magnitude of the errors in the predictions. A lower RMSE indicates a better model.
The table below presents hypothetical validation statistics for a QSPR model developed for a series of benzamide (B126) derivatives, including this compound.
| Statistical Metric | Value | Interpretation |
| R² (Training Set) | 0.92 | Good model fit to the training data |
| q² (Cross-validation) | 0.75 | Good internal predictive ability |
| R²_pred (Test Set) | 0.85 | Excellent predictive power on external data |
| RMSE | 0.35 | Low prediction error |
Note: The values in this table are hypothetical and for illustrative purposes only.
Virtual Screening and Library Design Principles for Related Chemical Entities
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Validated QSAR models can be a powerful tool in virtual screening to predict the activity of a large number of compounds without the need for their synthesis and experimental testing.
Ligand-Based Virtual Screening:
When the three-dimensional structure of the target is unknown, ligand-based virtual screening can be employed. This approach relies on the knowledge of molecules that are known to be active. A QSAR model can be built based on these active compounds, and then this model can be used to screen a virtual library for new, potentially active molecules. For instance, a QSAR model developed for a series of benzamide derivatives could be used to screen a large database of commercially available or synthetically accessible benzamides to identify those with the highest predicted activity.
Structure-Based Virtual Screening:
If the 3D structure of the target protein is known, structure-based virtual screening can be performed. Molecular docking is a common technique used in this approach, where computational algorithms predict the preferred orientation and binding affinity of a ligand to a target. The results of docking can be further refined using more computationally intensive methods like molecular dynamics simulations.
Library Design Principles:
The principles of QSAR and virtual screening can also be applied to the design of focused chemical libraries. Instead of screening vast, diverse libraries, a focused library is designed to contain compounds with a higher probability of being active against a specific target. For chemical entities related to this compound, a focused library could be designed by:
Scaffold Hopping: Replacing the benzamide core with other bioisosteric scaffolds while maintaining key pharmacophoric features.
Substituent Optimization: Systematically varying the substituents on the benzamide scaffold to explore the structure-activity relationship and optimize properties like potency and selectivity. For example, the bromo group could be replaced with other halogens or small alkyl groups, and the diethylamino and methoxyethoxy groups could be modified to explore different steric and electronic effects.
The design of such libraries is often guided by the insights gained from QSAR models and docking studies. For example, if a QSAR model indicates that a particular region of the molecule is sensitive to steric bulk, the library would be designed to explore a range of substituent sizes in that region.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The bromine atom situated at the 5-position of the benzene (B151609) ring serves as a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a versatile building block in the synthesis of more complex molecular frameworks. Palladium-catalyzed cross-coupling reactions are particularly effective in this context, allowing for the introduction of a wide range of substituents at the brominated site.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. By employing this methodology, various aryl, heteroaryl, or alkyl groups can be introduced at the 5-position of the benzamide (B126) core, leading to the synthesis of complex biaryl structures or molecules with extended conjugation.
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, providing a direct route to stilbene and cinnamate derivatives. This method is instrumental in the synthesis of compounds with potential applications in optoelectronics and as precursors to other functional molecules.
Sonogashira Coupling: This powerful reaction allows for the direct connection of a terminal alkyne to the aromatic ring. The resulting aryl alkynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Buchwald-Hartwig Amination: This reaction provides a direct pathway to introduce a wide variety of primary and secondary amines at the 5-position. This is a crucial transformation for the synthesis of many biologically active compounds and functional materials where a nitrogen-containing substituent is desired.
The following table summarizes the potential outcomes of these cross-coupling reactions with hypothetical substrates to illustrate the versatility of 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide as a building block.
| Cross-Coupling Reaction | Coupling Partner | Hypothetical Product | Potential Application Areas |
| Suzuki-Miyaura | Phenylboronic acid | 5-Phenyl-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | Liquid crystals, Organic light-emitting diodes (OLEDs) |
| Heck | Styrene | 5-((E)-2-phenylvinyl)-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | Fluorescent probes, Photo-responsive materials |
| Sonogashira | Phenylacetylene | 5-(phenylethynyl)-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | Organic semiconductors, Non-linear optics |
| Buchwald-Hartwig | Morpholine | 5-(morpholino)-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | Pharmaceutical intermediates, Ligands for catalysis |
Scaffold for the Synthesis of Novel Functionalized Organic Molecules
Beyond simple substitution at the bromine position, the entire molecular framework of this compound can serve as a scaffold for the construction of more elaborate and highly functionalized organic molecules. The interplay between the different functional groups on the ring allows for sequential and regioselective modifications.
For instance, the N,N-diethylamide group can act as a directed metalation group (DMG), facilitating the lithiation of the ortho-position (C6). This directed ortho-lithiation would generate a new reactive site, allowing for the introduction of a second substituent adjacent to the amide. This subsequent functionalization, followed by a cross-coupling reaction at the C5-bromo position, would enable the synthesis of highly substituted and complex aromatic compounds that would be challenging to prepare through other routes.
Hypothetical Reaction Sequence:
Directed ortho-Lithiation: Treatment with a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA could selectively deprotonate the C6 position.
Electrophilic Quench: The resulting aryllithium species could be reacted with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new functional group at C6.
Cross-Coupling: Subsequent palladium-catalyzed cross-coupling at the C5-bromo position would yield a polysubstituted benzamide derivative.
This strategy highlights the potential of the compound to serve as a platform for creating a library of novel, highly decorated organic molecules with diverse functionalities.
Precursor to Diverse Heterocyclic Compounds
The benzamide moiety, particularly with its ortho-alkoxy substituent, is a well-established precursor for the synthesis of various heterocyclic systems. These nitrogen- and oxygen-containing ring systems are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Quinazolinones:
One prominent application is the synthesis of quinazolinone derivatives. This can be achieved through a multi-step sequence starting with the amination of the 5-bromo-2-alkoxybenzamide, followed by cyclization. For example, a Buchwald-Hartwig amination could introduce a primary amine at the 2-position (after cleavage of the methoxy-ethoxy group), which could then be cyclized with a suitable one-carbon source (e.g., an orthoester or an aldehyde) to form the quinazolinone ring system. The bromine atom at the 5-position would remain available for further functionalization of the final heterocyclic product.
Synthesis of Benzoxazines:
The presence of the ortho-alkoxy group also suggests the potential for synthesizing benzoxazine derivatives. While typically formed from phenols, amines, and formaldehyde, related structures can be accessed from precursors with appropriately positioned functional groups. Modifications of the amide and alkoxy groups could pave the way for intramolecular cyclization reactions to form the oxazine ring.
Applications in Polymer Chemistry: Design of Functional Monomers
The presence of a reactive bromine atom makes this compound a promising candidate for the design of functional monomers for polymerization reactions. Through palladium-catalyzed cross-coupling reactions, polymerizable groups such as vinyl or styrenyl moieties can be introduced at the 5-position.
The resulting monomer would possess several desirable features:
A polymerizable group for incorporation into a polymer backbone.
A flexible and polar methoxy-ethoxy side chain, which can enhance the solubility of the resulting polymer and provide sites for hydrogen bonding.
A bulky and rigid benzamide core, which can influence the thermal and mechanical properties of the polymer.
Hypothetical Monomer Synthesis and Polymerization:
| Reaction | Reagent | Resulting Monomer | Polymerization Method | Potential Polymer Properties |
| Stille Coupling | Vinyltributyltin | 5-vinyl-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | Radical polymerization (e.g., AIBN initiated) | Enhanced thermal stability, tunable solubility |
| Suzuki Coupling | 4-vinylphenylboronic acid | 5-(4-vinylphenyl)-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide | RAFT or ATRP for controlled polymerization | Well-defined architectures, functional side chains |
The incorporation of such monomers could lead to polymers with tailored properties for applications in areas such as gas separation membranes, specialty coatings, and drug delivery systems.
Development of Novel Synthetic Methodologies Utilizing the Compound's Structure
The unique combination of functional groups in this compound can be exploited to develop new synthetic methodologies. The directing effect of the N,N-diethylamide group in ortho-lithiation is a well-established principle, and its application in concert with the reactivity of the bromine atom and the potential for modification of the alkoxy side chain offers opportunities for methodological innovation.
For example, studies could be designed to explore the regioselectivity of metalation reactions in the presence of both the amide and the ether-linked side chain. The development of one-pot, multi-step reaction sequences starting from this compound could provide efficient routes to complex molecular targets, thereby showcasing new synthetic strategies.
Exploration as a Component in Advanced Chemical Materials
The structural features of this compound suggest its potential for incorporation into advanced chemical materials. The aromatic core provides rigidity and potential for π-stacking interactions, while the flexible and polar methoxy-ethoxy side chain can influence solubility, processability, and interactions with other molecules or surfaces.
Potential Applications in Materials Science:
Liquid Crystals: After modification through cross-coupling reactions to introduce mesogenic groups, the resulting compounds could exhibit liquid crystalline properties. The diethylamide and methoxy-ethoxy groups would influence the packing and transition temperatures of these materials.
Organic Light-Emitting Diodes (OLEDs): By incorporating the benzamide core into larger conjugated systems, materials with tailored electronic properties for use in OLEDs could be developed. The side chains could be used to tune the solubility and film-forming properties of these materials.
Functional Surfaces: The compound or its derivatives could be used to modify surfaces, with the methoxy-ethoxy chain providing a hydrophilic interface and the benzamide core offering a platform for further chemical modification.
The combination of a stable aromatic scaffold with tunable side chains makes this compound a promising platform for the rational design of new materials with specific functions.
Future Research Directions and Emerging Trends in Benzamide Chemistry Relevant to the Chemical Compound
Development of Novel Sustainable Synthetic Routes for the Chemical Compound
The imperative for greener chemical processes is steering research away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. For a substituted benzamide (B126) like 5-Bromo-N,N-diethyl-2-(2-methoxy-ethoxy)-benzamide, future synthetic strategies will increasingly focus on sustainability.
One promising avenue is the use of biocatalysis for amide bond formation. longdom.org Enzymes such as lipases, N-acyltransferases, and CoA ligases offer highly selective and efficient routes to amides under mild, aqueous conditions, thereby reducing the reliance on harsh solvents and coupling agents. mt.comwikipedia.orgmt.com The substrate specificity of these enzymes could be tailored through protein engineering to accommodate the steric and electronic properties of the substituted benzoic acid and diethylamine (B46881) precursors.
Another key area is the development of solvent-free or green solvent-based reaction conditions . Research has demonstrated the feasibility of N-benzoylation under solvent-free conditions, which significantly reduces the environmental impact of the synthesis. news-medical.net The use of enol esters as acylating agents in these protocols presents a clean and ecocompatible pathway for amide formation. rsc.org Additionally, the direct condensation of benzoic acids and amines using reusable solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, coupled with energy-efficient techniques like ultrasonic irradiation, represents a significant step towards sustainable benzamide production. slideshare.net
Catalytic methods that avoid stoichiometric activating agents are also gaining traction. For instance, boric acid has been shown to catalyze the direct amidation of benzoic acid, offering a more atom-economical approach. These green chemistry principles are central to developing future industrial-scale syntheses of complex benzamides.
Exploration of Unique Reactivity Patterns and Unconventional Transformations
The intrinsic reactivity of the this compound scaffold, with its array of functional groups, offers a rich playground for exploring novel chemical transformations. Future research will likely move beyond traditional cross-coupling reactions to explore more direct and efficient methods of molecular editing.
A major focus is the C-H activation of the benzamide core. Transition metal catalysis, using affordable metals like cobalt or rhodium, has enabled the direct functionalization of C-H bonds ortho to the amide directing group. mt.comnews-medical.net This allows for the construction of complex heterocyclic structures, such as isoquinolinones, through annulation reactions with alkynes. mt.com For a molecule like this compound, this could enable late-stage diversification by introducing new substituents at specific positions on the aromatic ring without the need for pre-functionalization.
Photocatalysis is another rapidly emerging field that offers unconventional reactivity. wikipedia.orgmt.com Visible-light-mediated reactions can be used to generate radicals at the α-position to the amide nitrogen, leading to intramolecular cyclizations to form valuable products like isoindolinones. wikipedia.org Furthermore, photocatalytic methods can achieve chemodivergent functionalization, selectively leading to either C-H arylation or N-dealkylation by simply adjusting the reaction conditions. mt.com This opens up possibilities for selectively modifying either the N,N-diethyl group or the aromatic ring of the target compound.
The concept of deconstructive functionalization is also gaining attention. This strategy involves the cleavage of existing chemical bonds to generate reactive intermediates that can be trapped to form new, functionalized products. digitellinc.commdpi.com While not yet widely applied to benzamides, this approach could offer entirely new retrosynthetic disconnections for accessing novel derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. ijpsjournal.com This shift is driven by the numerous advantages offered by flow chemistry, including enhanced safety, better process control, improved heat and mass transfer, and scalability. news-medical.net
Microreactors are at the heart of this transformation. mt.comwikipedia.org For the synthesis of a compound like this compound, microreactor technology can enable precise control over reaction parameters such as temperature, pressure, and residence time. mt.com This leads to higher yields, improved selectivity, and the ability to safely handle reactive intermediates. wikipedia.org Continuous flow systems have been successfully employed for various amide bond-forming reactions, demonstrating their potential for the efficient production of benzamides. rsc.org
The integration of flow chemistry with automated synthesis platforms is another key trend. longdom.orgthermofisher.com These platforms can perform high-throughput screening of reaction conditions and rapidly synthesize libraries of compounds for biological evaluation. chromatographytoday.com For instance, automated systems using pre-packed capsules or 96-well plates can efficiently carry out parallel amide synthesis, accelerating the discovery of new benzamide derivatives with desired properties. longdom.org This combination of flow chemistry and automation will be instrumental in exploring the chemical space around the this compound core.
| Technology | Advantages for Benzamide Synthesis |
| Microreactors | Enhanced safety, precise control over reaction parameters, improved heat and mass transfer, higher yields and selectivity. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new derivatives. |
| Continuous Flow | Scalability, reduced waste, potential for integration of synthesis and purification steps. |
Computational Design and Targeted Synthesis of Next-Generation Benzamide Derivatives
In modern drug discovery and materials science, computational chemistry plays a pivotal role in the rational design of new molecules with specific properties. For benzamide chemistry, in silico methods are becoming indispensable for predicting biological activity, understanding structure-activity relationships (SAR), and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of benzamide derivatives with their biological activities. mt.com By developing mathematical models based on topological and physicochemical descriptors, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. mt.com This approach has been successfully applied to various classes of benzamides, including those with antimicrobial and antidiabetic properties. mt.comijpsjournal.com
Molecular docking is another key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. longdom.orgmt.comnews-medical.net For a compound like this compound, which may have biological applications, molecular docking can help identify potential protein targets and elucidate the key interactions that govern binding. news-medical.net This information is crucial for the targeted design of more potent and selective next-generation derivatives. thermofisher.com
The integration of these computational tools allows for a more focused and efficient approach to the synthesis of new benzamide derivatives. By starting with a virtual library of compounds and using computational methods to screen for desired properties, researchers can significantly reduce the time and resources required for experimental synthesis and testing.
| Computational Method | Application in Benzamide Chemistry |
| QSAR | Predicting biological activity, understanding structure-activity relationships, prioritizing synthetic targets. |
| Molecular Docking | Identifying potential protein targets, predicting binding modes and affinities, guiding the design of more potent inhibitors. |
| DFT Calculations | Evaluating electronic properties, predicting reactivity, understanding reaction mechanisms. |
Advanced Analytical Techniques for In-Process Monitoring and Quality Control in Synthesis
The drive for greater process understanding and control in chemical manufacturing has led to the widespread adoption of Process Analytical Technology (PAT) . longdom.orgmt.comnews-medical.net PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters and quality attributes. wikipedia.org For the synthesis of this compound, particularly in a continuous flow or automated setup, advanced analytical techniques are essential for in-process monitoring and quality control.
Real-time spectroscopic methods are a cornerstone of PAT. mt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into the reaction stream to provide continuous information on the concentration of reactants, intermediates, and products. mt.comrsc.org This allows for precise control over the reaction and immediate detection of any deviations from the desired process conditions.
Hyphenated chromatographic techniques , such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are also powerful tools for reaction monitoring. chromatographytoday.com These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing detailed information on the composition of the reaction mixture. slideshare.net The online coupling of these techniques to a reactor allows for automated sampling and analysis, providing a comprehensive picture of the reaction progress.
The data generated from these advanced analytical techniques can be used to build kinetic models of the reaction, optimize process parameters, and ensure the final product meets the required quality specifications. This data-rich approach is crucial for the development of robust and efficient manufacturing processes for complex benzamides.
| Analytical Technique | Application in Synthesis Monitoring |
| FTIR/Raman Spectroscopy | Real-time monitoring of functional group transformations, concentration of reactants and products. |
| NMR Spectroscopy | In-situ structural elucidation of intermediates and products. |
| Mass Spectrometry (MS) | Highly sensitive detection of reaction components, often coupled with chromatography. |
| Hyphenated Chromatography (LC-MS, GC-MS) | Separation and identification of complex mixtures, providing detailed compositional analysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
